Hydroperoxide, (dioxydicyclohexylidene)bis-
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Overview
Description
Hydroperoxide, (dioxydicyclohexylidene)bis- is an organic peroxide compound with the molecular formula C₁₂H₂₂O₆. It is characterized by the presence of two hydroperoxy groups attached to a dicyclohexylidene structure. This compound is known for its high reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, (dioxydicyclohexylidene)bis- typically involves the reaction of cyclohexanone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further oxidation to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include water or organic solvents like dichloromethane
Industrial Production Methods
In industrial settings, the production of Hydroperoxide, (dioxydicyclohexylidene)bis- is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Continuous addition of reactants: Cyclohexanone and hydrogen peroxide are continuously fed into the reactor.
Efficient mixing: Ensuring thorough mixing of reactants to promote complete reaction.
Temperature control: Maintaining optimal reaction temperatures to prevent decomposition of the product.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, (dioxydicyclohexylidene)bis- undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting substrates into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the hydroperoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the substituent introduced, such as halides or other functional groups.
Scientific Research Applications
Hydroperoxide, (dioxydicyclohexylidene)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroperoxide, (dioxydicyclohexylidene)bis- involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxy groups. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical formation: The initial step involves the formation of hydroxyl and alkoxyl radicals.
Propagation: These radicals propagate the reaction by reacting with other molecules, leading to the formation of new radicals.
Termination: The reaction terminates when two radicals combine to form a stable product.
Comparison with Similar Compounds
Hydroperoxide, (dioxydicyclohexylidene)bis- can be compared with other similar compounds such as:
Hydrogen peroxide (H₂O₂): A simpler peroxide with similar oxidizing properties but less stability.
tert-Butyl hydroperoxide (C₄H₁₀O₂): Another organic peroxide with similar reactivity but different structural features.
Cumene hydroperoxide (C₉H₁₂O₂): Used in similar applications but has a different aromatic structure.
Uniqueness
Hydroperoxide, (dioxydicyclohexylidene)bis- is unique due to its dicyclohexylidene structure, which imparts specific reactivity and stability characteristics. Its ability to generate free radicals efficiently makes it valuable in various chemical processes.
Properties
CAS No. |
2699-12-9 |
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Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-hydroperoxy-1-(1-hydroperoxycyclohexyl)peroxycyclohexane |
InChI |
InChI=1S/C12H22O6/c13-15-11(7-3-1-4-8-11)17-18-12(16-14)9-5-2-6-10-12/h13-14H,1-10H2 |
InChI Key |
DGSNTUCORHZCPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(OO)OOC2(CCCCC2)OO |
Origin of Product |
United States |
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